![molecular formula C27H18BrN5O3S B2701503 3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895641-19-7](/img/structure/B2701503.png)
3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a heterocyclic compound . It is a derivative of pyrazoline and triazole , both of which are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of nitrogen-based hetero-aromatic ring structures . The synthesis process can involve various synthetic protocols, including the use of eco-compatible catalysts and reaction conditions . The compound also contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . The position of the nitrogen atoms in the ring can vary, leading to different tautomeric forms .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine”:
Antibacterial Activity
This compound has shown promising antibacterial properties. It has been tested against various gram-positive and gram-negative bacteria, demonstrating significant inhibitory effects. For instance, it has been effective against strains like E. coli, P. aeruginosa, and S. epidermidis, with minimum inhibitory concentrations (MIC) as low as 3 µg/mL .
Antitubercular Activity
Research indicates that this compound exhibits potent antitubercular activity. It has been tested against Mycobacterium tuberculosis and has shown effectiveness at low concentrations. This makes it a potential candidate for developing new treatments for tuberculosis, especially in the face of rising drug resistance .
Anti-HIV Activity
The compound has also been explored for its anti-HIV properties. Studies have shown that it can inhibit HIV-1 and HIV-2 at micromolar concentrations, making it a potential lead compound for the development of new antiretroviral drugs .
Cancer Research
In cancer research, this compound has been investigated for its potential to inhibit cancer cell proliferation. Its unique structure allows it to interact with various cellular targets, potentially leading to the development of new anticancer therapies. Specific studies have focused on its effects on different cancer cell lines, assessing its cytotoxicity and mechanism of action .
Urea Transport Inhibition
This compound acts as a selective inhibitor of urea transporter B (UT-B). It has been shown to decrease maximum urinary concentration and increase urination volume in animal models. This application is particularly relevant in the study of renal physiology and potential treatments for conditions related to urea transport .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been tested in models of neurodegenerative diseases, showing potential in protecting neuronal cells from damage. This could pave the way for new treatments for diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties. It has shown the ability to reduce inflammation in various experimental models, indicating its potential use in treating inflammatory diseases. This includes conditions such as arthritis and other chronic inflammatory disorders .
Antioxidant Activity
Research has also explored the antioxidant properties of this compound. It has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This application is significant for developing therapies aimed at mitigating oxidative damage in various diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrN5O3S/c28-18-10-16-22(17-11-18)37(34,35)27-26-30-25(23-8-4-5-9-24(23)33(26)32-31-27)29-19-12-14-21(15-13-19)36-20-6-2-1-3-7-20/h1-17H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATJTDSUPMPJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


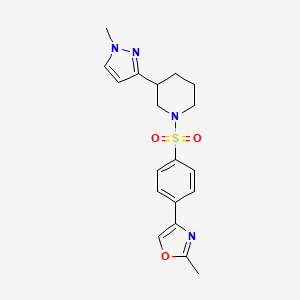
![3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2701424.png)
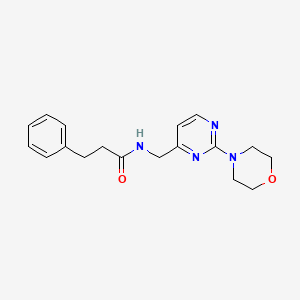
![(4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2701428.png)
![1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/no-structure.png)

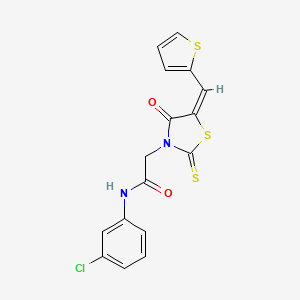

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701438.png)
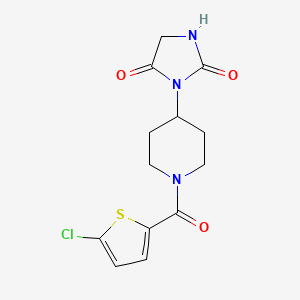
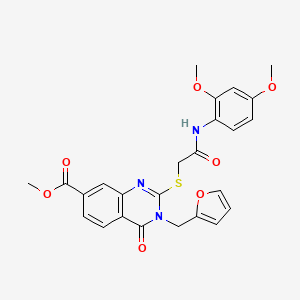
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2701442.png)
![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B2701443.png)